molecular formula C14H22N2 B3223314 Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine CAS No. 1217724-49-6

Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Cat. No. B3223314
CAS RN: 1217724-49-6
M. Wt: 218.34 g/mol
InChI Key: LZWFLHHYCLWAHT-AWEZNQCLSA-N
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Description

Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine, also known as BEP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of psychoactive substances called phenethylamines and has been found to have various biochemical and physiological effects.

Mechanism of Action

Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine acts by inhibiting the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to various physiological and behavioral effects, such as increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, particularly in the brain. It has been shown to increase dopamine levels in the striatum, which is an area of the brain that is involved in reward processing and motor control. This compound has also been found to increase the release of norepinephrine and serotonin in the brain.

Advantages and Limitations for Lab Experiments

Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. However, one limitation of using this compound in experiments is that it can be difficult to obtain due to its status as a controlled substance.

Future Directions

There are several future directions that could be explored in the study of Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine. One potential area of research is the role of this compound in addiction and substance abuse. Additionally, the effects of this compound on other neurotransmitter systems could be investigated to gain a more comprehensive understanding of its mechanism of action. Finally, the development of new analogs of this compound could lead to the discovery of compounds with improved selectivity and potency.

Scientific Research Applications

Benzyl-ethyl-(S)-1-pyrrolidin-2-ylmethyl-amine has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter and can act as a potent dopamine reuptake inhibitor. This property makes it useful in studying the role of dopamine in various physiological and pathological conditions.

properties

IUPAC Name

N-benzyl-N-[[(2S)-pyrrolidin-2-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-16(12-14-9-6-10-15-14)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWFLHHYCLWAHT-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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